2,7-Dimethoxybenzothiazole
Description
Historical Perspectives and Foundational Discoveries in Benzothiazole (B30560) Chemistry
The journey into the world of benzothiazoles began in 1887 with A.W. Hoffmann's synthesis of 2-substituted benzothiazoles. mdpi.compcbiochemres.com This seminal work laid the groundwork for over a century of chemical exploration. Early investigations in the 1950s brought 2-aminobenzothiazoles to the forefront as they were studied for their potential as central muscle relaxants. ijpsonline.comscispace.comresearchgate.net A pivotal moment in the history of benzothiazole research was the discovery of the pharmacological profile of Riluzole, a 2-aminobenzothiazole (B30445) derivative. ijpsonline.comscispace.comresearchgate.net This discovery reignited interest in the benzothiazole scaffold, revealing its potential to interact with key biological pathways and paving the way for extensive research into its diverse chemical reactivity and broad spectrum of biological activities. ijpsonline.comscispace.comresearchgate.net
Significance of Benzothiazole Scaffolds in Modern Chemical Research
The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, a term that underscores its recurring presence in molecules with diverse and potent pharmacological activities. nih.govnih.govijpsr.com Its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral agents. tandfonline.comjchemrev.combenthamscience.comchemistryjournal.net The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole ring system allow for specific interactions with biological targets, making it an attractive framework for drug design. Beyond pharmaceuticals, benzothiazole derivatives also find applications in materials science, for instance, as dyes and in polymer chemistry. jchemrev.com
Overview of Key Research Areas Pertaining to Substituted Benzothiazoles
The versatility of the benzothiazole scaffold has led to a multitude of research avenues focused on its substituted derivatives. Key areas of investigation include:
Medicinal Chemistry: A significant portion of research is dedicated to synthesizing and evaluating novel benzothiazole derivatives for their therapeutic potential. This includes the development of agents targeting cancer, infectious diseases, and neurological disorders. nih.govwisdomlib.orgjchemrev.comchemistryjournal.net
Antitumor Activity: Substituted 2-(4-aminophenyl)benzothiazoles have emerged as a notable class of antitumor agents, demonstrating potent and selective activity against various cancer cell lines. ijpsonline.comscispace.comresearchgate.netchemistryjournal.net
Antimicrobial and Antifungal Applications: Researchers have explored the synthesis of benzothiazole derivatives with the aim of combating microbial and fungal infections. jchemrev.combenthamscience.com
Enzyme Inhibition: The benzothiazole structure has been utilized to design inhibitors for various enzymes, which is a crucial strategy in the development of new drugs. nih.gov
Materials Science: The unique photophysical properties of certain benzothiazole derivatives have led to their investigation for use in dyes and other advanced materials. jchemrev.com
Rationale for Focused Research on 2,7-Dimethoxybenzothiazole
Within the broad family of substituted benzothiazoles, this compound presents a specific and intriguing case for focused research. The strategic placement of two methoxy (B1213986) groups on the benzene (B151609) ring is known to activate the heterocyclic system, influencing its chemical reactivity. clockss.org Specifically, the 5,7-dimethoxy substitution pattern has been shown to direct nucleophilic reactivity to the C4 position. clockss.org This targeted reactivity provides a powerful tool for the synthesis of more complex and potentially more potent molecules.
Furthermore, dimethoxy-substituted benzothiazoles have been investigated for their biological activities. For instance, certain 4,7-dimethoxybenzothiazole derivatives have exhibited in vitro antitumor activity. ijpsonline.com Although direct research on this compound itself is less prevalent in publicly available literature compared to other isomers, the known effects of dimethoxy substitution on the benzothiazole core provide a strong rationale for its detailed investigation. Understanding the synthesis, properties, and reactivity of this compound is crucial for unlocking its potential in the development of novel compounds with tailored biological or material properties. The study of this specific compound can contribute to a deeper understanding of structure-activity relationships within the broader class of dimethoxybenzothiazoles and guide the rational design of new functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-5-3-4-6-8(7)13-9(10-6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANQJPRVZVQXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2,7 Dimethoxybenzothiazole
Classical and Contemporary Synthetic Approaches to 2,7-Dimethoxybenzothiazole
The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the formation of the thiazole (B1198619) ring onto a pre-existing dimethoxybenzene framework.
Oxidative Cyclization Reactions (e.g., Jacobson Cyclization)
A prominent and widely applied method for the synthesis of benzothiazoles is the Jacobson cyclization, which involves the oxidative cyclization of N-arylthioamides. mdpi.comclockss.orgresearchgate.net In the context of this compound, this would typically start from an N-(2,3-dimethoxyphenyl)thioamide. The reaction is commonly carried out in a basic medium with an oxidizing agent, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). clockss.orgresearchgate.netresearchgate.net
The general procedure involves the preparation of the requisite thioamide from 2,3-dimethoxyaniline. This aniline (B41778) derivative is first acylated to form the corresponding amide, which is subsequently thionated, often using Lawesson's reagent, to yield the N-(2,3-dimethoxyphenyl)thioamide. clockss.org The subsequent oxidative cyclization with potassium ferricyanide in aqueous sodium hydroxide (B78521) solution leads to the formation of the this compound ring system. clockss.org This method is particularly effective for preparing various 2-substituted benzothiazoles. mdpi.com
While the Jacobson cyclization is a powerful tool, challenges can arise, such as the synthesis of the precursor thioamides, where steric hindrance can sometimes lead to low yields. clockss.org
Condensation Reactions Involving 2-Aminothiophenols and Related Precursors
Another classical and direct approach to the benzothiazole (B30560) nucleus is the condensation of a 2-aminothiophenol (B119425) with an appropriate electrophile. mdpi.comclockss.org For the synthesis of this compound, the key precursor would be 2-amino-3-methoxythiophenol. This intermediate can be reacted with a variety of electrophilic reagents, such as aldehydes, carboxylic acids, acyl chlorides, or nitriles, to introduce the desired substituent at the 2-position of the benzothiazole ring. mdpi.comclockss.orgresearchgate.net
For instance, the condensation of 2-amino-3-methoxythiophenol with an aldehyde would initially form a Schiff base (an azomethine), which then undergoes intramolecular cyclization and subsequent oxidation to yield the final 2-substituted this compound. thieme-connect.comresearchgate.netresearchgate.net This reaction can be promoted by various catalysts and reaction conditions, including solvent-free melt reactions, microwave irradiation, or the use of acidic or basic catalysts. researchgate.netpsu.edu
A significant limitation of this method can be the accessibility and stability of the substituted 2-aminothiophenol precursor, which is often prone to oxidation. mdpi.comclockss.orgresearchgate.net
Cyclization Strategies from Substituted Anilines and Thioamides
Building upon the principles of the Jacobson cyclization, various strategies have been developed that start from substituted anilines and utilize thioamides or related sulfur-containing intermediates. For the synthesis of this compound, the starting material would be 2,3-dimethoxyaniline. google.com
One such strategy involves the reaction of the aniline with a reagent that introduces both the sulfur atom and the eventual C2-substituent of the benzothiazole ring in a one-pot or sequential manner. For example, substituted anilines can react with chloroacetamide and sulfur in the presence of a base to form monothiooxamides, which are then cyclized using an oxidizing agent like potassium ferricyanide to yield 2-carbamoylbenzothiazoles.
These methods offer the advantage of using readily available anilines and can be adapted to introduce a variety of substituents at the 2-position of the benzothiazole ring.
| Synthetic Approach | Key Precursors | Key Reagents/Conditions | Advantages | Limitations | References |
| Oxidative Cyclization (Jacobson) | N-(2,3-dimethoxyphenyl)thioamide | Potassium ferricyanide, NaOH | High efficiency for various 2-substituents. | Potential low yields in precursor synthesis due to steric hindrance. | mdpi.comclockss.orgresearchgate.net |
| Condensation Reaction | 2-Amino-3-methoxythiophenol, Electrophile (e.g., aldehyde) | Various catalysts (acidic, basic), Heat or microwave irradiation | Direct, versatile for introducing C2-substituents. | Instability and difficult synthesis of the aminothiophenol precursor. | mdpi.comclockss.orgthieme-connect.comresearchgate.netresearchgate.net |
| Cyclization from Substituted Anilines | 2,3-Dimethoxyaniline, Sulfur source, C2-precursor | Base, Oxidizing agent (e.g., K₃[Fe(CN)₆]) | Utilizes readily available starting materials. | Can involve multiple steps. |
Mechanistic Investigations of Formation Reactions
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.
Elucidation of Reaction Intermediates and Transition States
The mechanism of the Jacobson cyclization is generally believed to proceed through a radical-oxidative pathway. researchgate.net The oxidizing agent, potassium ferricyanide, initiates the formation of a radical from the thioanilide precursor. This radical then undergoes an intramolecular cyclization onto the ortho-carbon of the aniline ring. Subsequent oxidation and proton loss lead to the formation of the aromatic benzothiazole ring.
For the condensation of 2-aminothiophenols with aldehydes , the reaction is thought to proceed through the initial formation of a Schiff base (azomethine) intermediate. thieme-connect.com This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, forming a cyclized thiazoline (B8809763) intermediate. The final step is the oxidation of this dihydrobenzothiazole intermediate to the aromatic benzothiazole. thieme-connect.com In some cases, an in situ-generated disulfide from the 2-aminothiophenol has been proposed to act as a photosensitizer, generating singlet oxygen and superoxide (B77818) anion as the key oxidants for the dehydrogenation step under visible light. acs.org
Role of Oxidizing Agents and Catalysts in Cyclization
Oxidizing agents are central to many synthetic routes for benzothiazoles. In the Jacobson cyclization, potassium ferricyanide is the classical and most commonly used oxidant. clockss.orgresearchgate.netthieme-connect.com Its role is to facilitate the initial radical formation that triggers the cyclization cascade. researchgate.net Other oxidizing agents such as iron(III) chloride have also been employed in related oxidative cyclizations. thieme-connect.com In condensation reactions, the oxidation of the dihydrobenzothiazole intermediate to the final product can be achieved by various oxidants, including molecular oxygen from the air, especially under melt reaction conditions, or dedicated chemical oxidants. psu.edu
Catalysts play a significant role in the condensation reaction pathway. A wide variety of catalysts have been reported to promote the reaction between 2-aminothiophenols and aldehydes, including:
Acid catalysts: p-Toluenesulfonic acid and alkyl carbonic acid (formed in situ from CO2 and an alcohol) can protonate the aldehyde, making it more electrophilic and facilitating the initial condensation with the aminothiophenol. researchgate.net
Base catalysts: Bases can facilitate the deprotonation of the thiol, increasing its nucleophilicity for the cyclization step.
Heterogeneous catalysts: Solid-supported catalysts like SnP₂O₇ and KF·Al₂O₃ have been shown to be effective, offering advantages such as ease of separation and reusability. nih.gov
Metal catalysts: Copper- and palladium-based catalysts have been developed for the synthesis of 2-substituted benzothiazoles, often operating through different mechanistic pathways involving oxidative addition and reductive elimination steps. mdpi.comnih.gov
| Reagent Type | Example(s) | Synthetic Route | Function | References |
| Oxidizing Agent | Potassium ferricyanide (K₃[Fe(CN)₆]) | Jacobson Cyclization | Initiates radical formation for intramolecular cyclization. | clockss.orgresearchgate.netresearchgate.netthieme-connect.com |
| Oxidizing Agent | Molecular Oxygen (O₂) | Condensation Reaction | Oxidation of the dihydrobenzothiazole intermediate to the aromatic product. | psu.edu |
| Catalyst | p-Toluenesulfonic acid | Condensation Reaction | Activates the aldehyde for nucleophilic attack. | researchgate.net |
| Catalyst | SnP₂O₇, KF·Al₂O₃ | Condensation Reaction | Heterogeneous catalysis, facilitating the condensation and cyclization. | nih.gov |
| Catalyst | Copper (Cu) and Palladium (Pd) complexes | Various | Catalyze C-S and C-N bond formation through diverse mechanisms. | mdpi.comnih.gov |
Optimization of Synthetic Parameters and Reaction Conditions
The efficiency and selectivity of this compound synthesis are highly dependent on the reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing byproducts.
The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, transition state stability, and reaction kinetics. nih.govmdpi.com In the synthesis of benzothiazole derivatives, a variety of solvents have been explored.
For instance, in the synthesis of 2-hydrazino-4,7-dimethoxy-1,3-benzothiazole (B3161721), a related compound, solvents such as ethanol (B145695) or methanol (B129727) are commonly used under reflux conditions. The polarity of the solvent can play a critical role; polar aprotic solvents like acetonitrile (B52724) may be used to stabilize charged intermediates, potentially improving the yield. The move from polar to non-polar solvents has been shown to affect stereoselectivity in some reactions. nih.gov
| Solvent | Effect on Yield | Effect on Selectivity | Reference |
|---|---|---|---|
| Ethanol/Methanol | Commonly used, facilitates reflux conditions. | Standard for this type of reaction. | |
| Acetonitrile | Can improve yield by stabilizing charged intermediates. | May influence selectivity due to polarity. | mdpi.com |
| Toluene | Used in some syntheses, can influence reaction kinetics. | Can affect diastereoselectivity. | mdpi.com |
Reaction temperature and duration are critical parameters that require careful optimization. Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts. researchgate.net Conversely, lower temperatures might result in slow or incomplete reactions.
For the synthesis of related benzothiazoles, reflux conditions are often employed, indicating the need for elevated temperatures to drive the reaction to completion. For example, the synthesis of 2-hydrazino-4,7-dimethoxy-1,3-benzothiazole involves refluxing for 12-18 hours. However, some modern methods aim to conduct syntheses at ambient temperature and pressure to improve energy efficiency. acs.org
| Temperature | Duration | Effect on Efficiency | Reference |
|---|---|---|---|
| Reflux | 12-18 hours | Common for driving the reaction to completion, but can be energy-intensive. | |
| Ambient Temperature | Varies | Desirable for energy efficiency and minimizing byproducts. | acs.org |
| 0°C | 2 hours | Used in specific steps to control reactivity and prevent side reactions. | googleapis.com |
Precise control over the stoichiometry of reactants is essential for maximizing the yield of the desired product and minimizing impurities. The use of an excess of one reactant may be employed to ensure the complete conversion of a more valuable reactant.
Purification of the final product is a critical step to enhance purity. Common methods include recrystallization from a suitable solvent mixture (e.g., water-ethanol) or column chromatography using adsorbents like silica (B1680970) gel and an appropriate eluent system (e.g., ethyl acetate/chloroform). The purity and structural integrity of the synthesized compound are typically validated using spectroscopic techniques such as ¹H/¹³C NMR and IR spectroscopy, as well as elemental analysis and melting point determination.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comsolubilityofthings.commatanginicollege.ac.ingroupeberkem.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.
Key green chemistry principles applicable to this synthesis include:
Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts is a primary goal. acs.orgmatanginicollege.ac.in
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgmonash.edu
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, supercritical CO2, or biodegradable solvents. matanginicollege.ac.ingroupeberkem.com Some modern syntheses even strive for solvent-free conditions. researchgate.netresearchgate.net
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. acs.org The use of microwave irradiation is another technique that can promote bond cleavage and formation efficiently. researchgate.net
Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. acs.orggroupeberkem.com Biomimetic catalysts, such as β-cyclodextrin, have been used for the synthesis of related benzothiazoles in water, offering an economic and environmentally friendly route. researchgate.net
Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgsigmaaldrich.com
Computational Chemistry and Theoretical Investigations of 2,7 Dimethoxybenzothiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model the distribution of electrons and predict a molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. proteobiojournal.com It is particularly effective for determining the ground state properties of benzothiazole (B30560) derivatives due to its favorable balance between accuracy and computational cost. nih.govnih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed to optimize the molecular geometry, predicting key structural parameters. proteobiojournal.commdpi.com
Table 1: Predicted Ground State Geometric Parameters for 2,7-Dimethoxybenzothiazole using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Atoms Involved | Predicted Value |
| Bond Length | C-S | 1.75 Å |
| C=N | 1.30 Å | |
| C-O (methoxy) | 1.36 Å | |
| O-CH₃ (methoxy) | 1.43 Å | |
| Bond Angle | C-S-C | 90.5° |
| C-N=C | 115.2° | |
| C-O-C (methoxy) | 117.8° | |
| Dihedral Angle | C-C-O-C (methoxy) | 5.5° |
Note: The data in this table are representative values based on DFT calculations for similar molecular structures and are intended for illustrative purposes.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. nih.govnih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. These methods are often used as a benchmark to validate the results obtained from less computationally intensive methods like DFT. For a molecule like this compound, ab initio calculations can offer a more precise determination of its electronic energy and structural parameters, serving as a reference for understanding its fundamental chemical nature.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of chemical species. youtube.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). proteobiojournal.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. For this compound, FMO analysis would involve mapping the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized over the electron-rich benzothiazole ring system and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO would likely be distributed across the aromatic system. researchgate.netresearchgate.net This analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. rsc.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -5.85 | Electron-donating capability |
| LUMO | -1.20 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.65 | Chemical stability and reactivity |
Note: The data in this table are hypothetical values based on typical FMO calculations for aromatic heterocyclic compounds and are intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational landscape and dynamic behavior of flexible molecules like this compound. nih.govmdpi.com The presence of two methoxy groups introduces rotational freedom, leading to various possible conformations (rotamers).
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. mdpi.com By simulating spectra, researchers can validate and interpret experimental results, assign spectral peaks to specific molecular vibrations or electronic transitions, and confirm the structure of a synthesized compound.
Theoretical calculations can generate simulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound.
NMR Spectra: ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These predicted shifts are then compared with experimental data to aid in the structural elucidation of the molecule. nmrdb.orgdoi.org
IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. chemrxiv.org These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated vibrational modes with experimental IR spectra helps in assigning the observed absorption bands to specific functional groups and vibrations within the molecule. biorxiv.orgmdpi.com
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. mdpi.com This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental spectrum. researchgate.netresearchgate.netnih.gov This provides insight into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum Type | Parameter | Predicted Value | Corresponding Group/Transition |
| ¹H NMR | Chemical Shift (δ) | 7.1-7.8 ppm | Aromatic Protons |
| Chemical Shift (δ) | 3.9 ppm | Methoxy Protons (-OCH₃) | |
| ¹³C NMR | Chemical Shift (δ) | 110-155 ppm | Aromatic & Heterocyclic Carbons |
| Chemical Shift (δ) | 56 ppm | Methoxy Carbons (-OCH₃) | |
| IR | Vibrational Frequency | ~3050 cm⁻¹ | Aromatic C-H Stretch |
| Vibrational Frequency | ~1250 cm⁻¹ | C-O Stretch (Methoxy) | |
| UV-Vis | Absorption Max (λmax) | ~310 nm | π → π* transition |
Note: The data presented are representative values based on computational simulations for analogous benzothiazole derivatives and serve as illustrative examples.
Franck-Condon Simulations for Electronic Spectra
The electronic absorption and emission spectra of this compound can be theoretically investigated and understood through Franck-Condon (FC) simulations. The Franck-Condon principle is a cornerstone in quantum chemistry and spectroscopy that explains the intensity of vibronic transitions, which are the simultaneous changes in electronic and vibrational energy levels of a molecule upon absorption or emission of a photon. According to this principle, electronic transitions are most likely to occur without any change in the nuclear geometry of the molecule, a concept often referred to as a "vertical" transition.
Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for simulating the electronic spectra of molecules like this compound. These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the characteristics of electronic transitions.
The simulation of the UV-Vis spectrum for this compound would typically involve the following steps:
Geometry Optimization: The molecule's ground state geometry is optimized to find its most stable conformation.
Vibrational Frequency Calculations: These are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the vibrational frequencies in the ground state.
Excited State Calculations: Using TD-DFT, the vertical excitation energies, oscillator strengths, and transition characters for the lowest-lying electronic excited states are calculated. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition.
The primary electronic transitions observed in the UV-Vis spectrum of benzothiazole derivatives are typically π → π* transitions. The methoxy groups at the 2 and 7 positions of the benzothiazole core in this compound are expected to act as electron-donating groups, which can influence the energies of the frontier molecular orbitals and consequently the absorption characteristics of the molecule. These substitutions generally lead to a red-shift (a shift to longer wavelengths) in the absorption maxima compared to the parent benzothiazole.
The simulated spectrum is often presented as a "stick" spectrum, where each line represents a calculated electronic transition with its height proportional to the oscillator strength. To compare with experimental spectra, these stick spectra are convoluted with Gaussian or Lorentzian functions to account for broadening effects.
Below is an illustrative data table of calculated electronic transitions for a substituted benzothiazole, demonstrating the kind of information obtained from TD-DFT calculations.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.85 | 322 | 0.25 | HOMO -> LUMO |
| S2 | 4.20 | 295 | 0.18 | HOMO-1 -> LUMO |
| S3 | 4.55 | 272 | 0.35 | HOMO -> LUMO+1 |
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies via Computational Models
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies are crucial in computational chemistry for understanding how the chemical structure of a molecule influences its reactivity and physical properties. For this compound, computational models can establish quantitative relationships between its structural features and various properties of interest.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed by correlating molecular descriptors with experimental activities or properties. Molecular descriptors are numerical values that characterize the chemical structure of a molecule and can be categorized into several types, including:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the HOMO and LUMO, the HOMO-LUMO gap, dipole moment, and atomic charges. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (log P).
For a series of benzothiazole derivatives, a QSAR/QSPR model can be developed using statistical methods like multiple linear regression (MLR). The resulting equation takes the general form:
Property/Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept.
In the context of this compound, SAR/SPR studies could investigate how the presence and position of the two methoxy groups influence properties such as:
Reactivity: The HOMO-LUMO gap can be used to predict the molecule's reactivity in chemical reactions. A smaller gap generally implies higher reactivity.
Solubility: Computational models can predict the solubility of the compound in different solvents based on descriptors related to polarity and intermolecular interactions.
Biological Activity: If the compound is being investigated for pharmaceutical applications, QSAR models can correlate its structural features with its efficacy against a particular biological target.
The table below provides a hypothetical example of how different substituents on the benzothiazole ring could influence key electronic descriptors, which in turn affect the molecule's properties.
| Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| H (Benzothiazole) | -6.20 | -1.50 | 4.70 | 1.5 |
| 2-OCH₃ | -5.95 | -1.40 | 4.55 | 1.8 |
| 7-OCH₃ | -6.05 | -1.45 | 4.60 | 1.7 |
| 2,7-(OCH₃)₂ | -5.80 | -1.35 | 4.45 | 2.1 |
| 2-NO₂ | -6.50 | -2.00 | 4.50 | 4.5 |
This illustrative data shows that electron-donating groups like methoxy (-OCH₃) tend to increase the HOMO energy and decrease the HOMO-LUMO gap, suggesting increased reactivity. Conversely, an electron-withdrawing group like nitro (-NO₂) lowers both HOMO and LUMO energies and significantly increases the dipole moment. Such computational SAR/SPR studies are invaluable for the rational design of new benzothiazole derivatives with tailored properties.
Derivatives and Analogues of 2,7 Dimethoxybenzothiazole: Design and Synthetic Transformations
Design Principles for Strategic Structural Modification of the Benzothiazole (B30560) Core
The benzothiazole nucleus is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds. nih.gov The design principles for its modification are rooted in established medicinal chemistry strategies aimed at tuning the molecule's physicochemical and pharmacological properties. Modifications are often designed to achieve several key objectives:
Enhancing Biological Activity: Small changes to the benzothiazole core can lead to significant improvements in potency and efficacy. For instance, the introduction of specific substituents can optimize interactions with biological targets like enzymes or receptors. nih.govmdpi.com
Modulating Selectivity: Structural modifications can impart selectivity for a specific biological target, such as distinguishing between enzyme isoforms like MAO-A and MAO-B, which can reduce off-target effects. mdpi.com
Improving Pharmacokinetic Profiles: Altering the structure can affect properties like solubility, metabolism, and bioavailability. For example, adding hydrophilic groups can increase water solubility, while fluorination can block metabolic oxidation. nih.gov
Exploring Structure-Activity Relationships (SAR): Systematically synthesizing a series of analogues allows researchers to understand how different functional groups at various positions influence biological activity, providing a roadmap for designing more potent compounds. researchgate.net
Regioselective Functionalization Strategies
Controlling the position of new substituents on the 2,7-dimethoxybenzothiazole core is crucial for targeted drug design. This is achieved through regioselective reactions, which are governed by the electronic properties of the heterocyclic system.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) portion of the benzothiazole ring. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the ring. libretexts.org In the case of this compound, the benzene ring is highly activated towards electrophilic attack due to the powerful electron-donating effects of the two methoxy (B1213986) groups.
Methoxy groups are strong activating groups and are known as ortho, para-directors. youtube.comyoutube.com This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
The 7-methoxy group directs electrophiles primarily to the C6 (ortho) position.
Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C6 position, and potentially the C4 and C5 positions, depending on the reaction conditions and the nature of the electrophile. Computational methods can also be employed to predict the most nucleophilic centers and thus the likely sites of electrophilic attack. nih.govcore.ac.uk
The thiazole (B1198619) portion of the benzothiazole system offers different opportunities for functionalization. The C2 position is particularly important and can be susceptible to nucleophilic attack, especially if a good leaving group is attached to it. While the parent this compound is not primed for direct nucleophilic substitution at C2, it can be chemically modified to enable such reactions.
A common strategy involves introducing a halogen (e.g., chlorine or bromine) at the C2 position. This 2-halo-benzothiazole derivative can then react with various nucleophiles (such as amines, thiols, or alkoxides) to displace the halide and form a new bond. This approach is a cornerstone for creating diverse libraries of 2-substituted benzothiazoles. nih.gov Additionally, ring-transformation reactions, where a different heterocyclic ring undergoes contraction or rearrangement in the presence of a nucleophile, can also provide a route to substituted benzothiazoles. beilstein-journals.org
Synthesis of Substituted this compound Analogues
Building upon the principles of regioselective functionalization, a variety of analogues of this compound can be synthesized by introducing key functional groups known to modulate biological activity.
Halogen, nitro, and cyano groups are important pharmacophores that can significantly alter a molecule's electronic properties, lipophilicity, and ability to engage in hydrogen bonding.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzene ring can be achieved through electrophilic halogenation reactions. Given the activating nature of the methoxy groups, these reactions are expected to proceed readily.
Nitration: The nitro group (–NO₂) is a strong electron-withdrawing group and a versatile synthetic handle. The nitration of dimethoxy-substituted benzothiazoles has been reported to yield nitro derivatives, which can serve as precursors for synthesizing amino-substituted analogues. nih.govresearchgate.net
Cyanation: The cyano group (–CN) is another valuable substituent. The synthesis of 2-cyano-dimethoxybenzothiazole derivatives has been accomplished, often involving multi-step processes or palladium-catalyzed cyclization of precursors like N-arylcyanothioformamides. nih.govmdpi.com These 2-cyano derivatives have demonstrated interesting biological activities.
| Functionalization | Reagents & Conditions | Resulting Substituent | Reference |
| Nitration | HNO₃ / H₂SO₄ | Nitro (–NO₂) group on the benzene ring | nih.gov |
| Cyanation | Pd-catalysis, Cu-assistance, KI, air | Cyano (–CN) group at the C2 position | nih.gov |
| Halogenation | Halogenating agent (e.g., Br₂) / Lewis acid | Halogen (–X) on the benzene ring | google.com |
Attaching aryl or heteroaryl rings at the C2 position of the benzothiazole core is a widely used strategy to create compounds with significant biological potential, including anticancer and anti-inflammatory properties. nih.govnih.gov Several robust synthetic methods are available for this transformation.
One of the most common methods is the condensation reaction between a 2-aminothiophenol (B119425) derivative and an aromatic or heteroaromatic aldehyde. ekb.egmdpi.com This reaction typically proceeds via the formation of a Schiff base intermediate, followed by oxidative cyclization to yield the 2-arylbenzothiazole. eurekaselect.combenthamdirect.com Various catalysts and reaction conditions, including microwave irradiation, can be used to promote this transformation efficiently. eurekaselect.com
Another powerful and versatile method is the Suzuki-Miyaura cross-coupling reaction . nih.govresearchgate.net This palladium-catalyzed reaction couples a 2-halobenzothiazole (typically 2-bromo- or 2-chlorobenzothiazole) with an aryl or heteroaryl boronic acid or ester. researchgate.netrsc.org This method is highly valued for its tolerance of a wide range of functional groups on both coupling partners, allowing for the synthesis of complex molecular architectures. nih.govrsc.org
| Synthetic Method | Key Reactants | Key Features | Reference(s) |
| Condensation Reaction | 2-Aminothiophenol derivative, Aryl/Hetaryl aldehyde | Forms Schiff base intermediate, followed by oxidative cyclization. Can be promoted by heat or catalysts. | ekb.egeurekaselect.com |
| Suzuki-Miyaura Coupling | 2-Halobenzothiazole, Aryl/Hetaryl boronic acid (or ester) | Palladium-catalyzed C-C bond formation. High functional group tolerance. | nih.govresearchgate.net |
Synthesis of Carbamoyl (B1232498) and Carboxylic Acid Derivatives
The synthesis of carbamoyl and carboxylic acid derivatives of this compound is a critical step in the exploration of their potential. While direct synthetic routes for the 2,7-dimethoxy substituted scaffold are not extensively detailed in readily available literature, general methodologies for benzothiazole functionalization can be extrapolated.
Carbamoyl Derivatives: The introduction of a carbamoyl group at the 2-position of the benzothiazole ring is a key transformation. A plausible approach involves the synthesis of a 2-aminobenzothiazole (B30445) precursor, followed by reaction with a suitable carbamoylating agent. For instance, the synthesis of various thiazole carboxamides has been achieved by dissolving the corresponding carboxylic acid in a solvent like dichloromethane, followed by the addition of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), and finally reacting with an appropriate aniline (B41778) derivative. nih.gov
Another established method for the synthesis of 2-carbamoylbenzothiazoles involves the cyclization of monothiooxamides. This process typically utilizes an oxidizing agent like potassium ferricyanide (B76249) (K3Fe(CN)6) to facilitate the ring closure.
Carboxylic Acid Derivatives: The synthesis of benzothiazole-2-carboxylic acids can be approached through several routes. One common method is the oxidation of a 2-methylbenzothiazole (B86508) precursor. Various oxidizing agents can be employed for this transformation. Additionally, the hydrolysis of a 2-cyanobenzothiazole or a corresponding ester can yield the desired carboxylic acid. For example, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported, highlighting the feasibility of introducing a carboxyl group onto the benzothiazole core. nih.gov It is also noteworthy that in some synthetic pathways, benzothiazole-2-carboxylic acids can be formed as by-products during the synthesis of other derivatives.
A general pathway to substituted benzothiazole-2-carboxylic acids involves the reaction of an appropriately substituted 2-aminothiophenol with a dicarboxylic acid or its derivative.
| Derivative | Potential Synthetic Precursor | Key Reagents/Reaction Type |
| This compound-2-carboxamide | 2-Amino-2,7-dimethoxybenzothiazole | Carbamoylation |
| This compound-2-carboxylic acid | 2-Methyl-2,7-dimethoxybenzothiazole | Oxidation |
| This compound-2-carboxylic acid | 2-Cyano-2,7-dimethoxybenzothiazole | Hydrolysis |
Chemical Reactivity and Transformation Pathways of Derivatives
The reactivity of this compound derivatives is governed by the inherent electronic properties of the benzothiazole ring system and the influence of the two electron-donating methoxy groups.
Substitution Reactions at the 2-Position
The 2-position of the benzothiazole ring is particularly susceptible to nucleophilic substitution, especially when a suitable leaving group is present. A common strategy involves the conversion of a 2-aminobenzothiazole to a 2-halobenzothiazole, which can then be displaced by a variety of nucleophiles. Alternatively, direct C-H functionalization at the 2-position represents a more atom-economical approach.
For derivatives of this compound, the presence of the electron-donating methoxy groups on the benzene ring would be expected to increase the electron density of the entire heterocyclic system. However, the primary site for nucleophilic attack remains the C2-position due to the influence of the nitrogen and sulfur heteroatoms.
Oxidation and Reduction Transformations of the Benzothiazole System
The benzothiazole core can undergo both oxidation and reduction reactions, leading to a diverse array of transformed products.
Oxidation: Oxidation of the sulfur atom in the benzothiazole ring can lead to the formation of sulfoxides and sulfones. The specific outcome often depends on the nature of the oxidizing agent and the reaction conditions. The presence of electron-donating methoxy groups might influence the susceptibility of the sulfur atom to oxidation.
Reduction: Reduction of the benzothiazole ring is also a possible transformation. Catalytic hydrogenation, for instance, can lead to the saturation of the heterocyclic ring. The stability of the aromatic system, however, often requires forcing conditions for such reductions to occur.
Reactivity of Activated Positions (e.g., C4 and C7)
The benzene ring of the this compound system is activated towards electrophilic aromatic substitution due to the presence of the two methoxy groups. wikipedia.org Methoxy groups are strong activating groups and are ortho, para-directing.
In the case of this compound, the C7-methoxy group will direct incoming electrophiles to the C6 and C8 (if available) positions. However, the C8 position is part of the fused thiazole ring. The C2-substituent on the thiazole ring and the C7-methoxy group will sterically hinder attack at the C8 position. The C2-methoxy group will direct electrophiles to the C3 (thiazole ring) and C1 positions.
Considering the combined directing effects of the two methoxy groups and the fused thiazole ring, the most likely positions for electrophilic attack are C4 and C6. The C4 position is ortho to the C2-thiazole fusion and meta to the C7-methoxy group. The C6 position is para to the C2-thiazole fusion and ortho to the C7-methoxy group. The interplay of electronic and steric factors will ultimately determine the regioselectivity of electrophilic substitution reactions on this scaffold. The electron-donating nature of the methoxy groups enhances the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com
| Position | Electronic Influence of Substituents | Predicted Reactivity towards Electrophiles |
| C4 | ortho to thiazole fusion, meta to C7-methoxy | Activated |
| C6 | para to thiazole fusion, ortho to C7-methoxy | Highly Activated |
Advanced Applications and Research Frontiers of 2,7 Dimethoxybenzothiazole Based Systems
Applications in Advanced Materials Science
The electron-rich nature of the 2,7-dimethoxybenzothiazole system, coupled with its rigid structure, makes it an attractive building block for novel organic materials with tailored optical and electronic properties.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Benzothiazole (B30560) derivatives are recognized for their significant potential in the field of organic light-emitting diodes (OLEDs) due to their inherent luminescent properties. While direct studies on this compound in OLEDs are emerging, the broader class of benzothiazole-containing molecules has demonstrated promising results as emitters and host materials. The methoxy (B1213986) groups in the 2 and 7 positions are expected to enhance the electron-donating character of the molecule, which can lead to high fluorescence quantum yields and color tuning of the emitted light.
Research on analogous benzothiazole derivatives has shown that their photophysical properties can be finely tuned by chemical modifications. For instance, the introduction of different functional groups can shift the emission wavelength across the visible spectrum. This tunability is a critical factor in the design of full-color displays and solid-state lighting. The investigation into this compound-based materials for OLEDs is an active area of research, with the potential to yield highly efficient and stable blue, green, or even white light-emitting devices.
Table 1: Photophysical Properties of Representative Benzothiazole-based Luminescent Materials
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |
| 2-(2'-Hydroxyphenyl)benzothiazole | 340 | 430 (Keto form) | 45 | Blue Emitter |
| 2,2'-(1,4-Phenylene)bis(benzothiazole) | 365 | 425 | 85 | Blue Emitter |
| Substituted Benzothiazolyl-vinylenes | 400-450 | 500-600 | 60-90 | Green/Red Emitters |
Note: This table presents data for representative benzothiazole derivatives to illustrate the potential of this class of compounds in OLED applications, as direct data for this compound is not yet widely available.
Development of Novel Dyes and Pigments
The inherent chromophoric nature of the benzothiazole core makes it a valuable scaffold for the development of new dyes and pigments. The extended π-conjugation and the presence of heteroatoms contribute to strong absorption in the UV-visible region. The electron-donating methoxy groups in this compound are anticipated to cause a bathochromic (red) shift in the absorption spectrum, potentially leading to dyes with intense colors.
By chemically modifying the this compound core, for example, by introducing acceptor groups, intramolecular charge-transfer (ICT) dyes can be created. These dyes often exhibit solvatochromism, where their color changes with the polarity of the solvent, making them useful as environmental sensors. The development of new synthetic methodologies allows for the creation of a diverse library of this compound-based dyes with a wide range of colors and properties suitable for applications in textiles, printing, and advanced optical materials.
Role in Catalysis and Coordination Chemistry
The nitrogen and sulfur atoms within the benzothiazole ring provide excellent coordination sites for metal ions, making this compound a versatile ligand in coordination chemistry and catalysis.
Design of this compound as a Ligand for Metal Complexation
Benzothiazole derivatives have been extensively studied as ligands for a variety of transition metals. The nitrogen atom of the thiazole (B1198619) ring acts as a Lewis base, readily coordinating to metal centers. The presence of the methoxy groups in this compound can further influence the electronic properties of the resulting metal complex, potentially enhancing its stability and reactivity.
The coordination of this compound to metals such as palladium, platinum, copper, and zinc can lead to the formation of complexes with diverse geometries, including square planar, tetrahedral, and octahedral arrangements. These complexes are of interest not only for their structural diversity but also for their potential applications in various fields, including catalysis and materials science.
Investigation of Catalytic Activity of this compound-based Metal Complexes
Metal complexes incorporating benzothiazole-based ligands have shown significant catalytic activity in a range of organic transformations. For instance, palladium complexes of benzothiazole derivatives have been successfully employed as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
The electronic properties of the this compound ligand can be expected to modulate the catalytic activity of the metal center. The electron-donating methoxy groups can increase the electron density on the metal, which may facilitate key steps in the catalytic cycle, such as oxidative addition. Research in this area is focused on designing and synthesizing novel this compound-based metal complexes and evaluating their efficacy in various catalytic reactions.
Table 2: Catalytic Performance of a Benzothiazole-Palladium Complex in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 0.1 | Toluene/Water | 100 | 98 |
| 4-Chloroanisole | Phenylboronic acid | 0.5 | Dioxane/Water | 110 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | Ethanol (B145695)/Water | 80 | 99 |
Note: This table illustrates the catalytic activity of a representative benzothiazole-palladium complex, highlighting the potential of this compound-based catalysts.
Analytical Chemistry Applications
The unique photophysical properties of this compound and its derivatives make them valuable tools in analytical chemistry, particularly as fluorescent probes and derivatization agents. A closely related compound, a 5,6-dimethoxybenzothiazole derivative, has been successfully utilized as a pre-column fluorescence derivatization reagent for the sensitive detection of carboxylic acids in high-performance liquid chromatography (HPLC). This suggests a strong potential for this compound-based reagents in similar applications.
By reacting with non-fluorescent analytes to form highly fluorescent products, these reagents can significantly enhance the sensitivity and selectivity of analytical methods. The methoxy groups on the benzothiazole ring can contribute to a high fluorescence quantum yield of the resulting derivative, enabling the detection of trace amounts of target molecules in complex samples such as biological fluids. The development of new this compound-based derivatization agents is a promising avenue for advancing analytical techniques for a wide range of compounds.
Development as Derivatization Reagents for High-Performance Liquid Chromatography (HPLC)
In the realm of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a key strategy to enhance the detectability of analytes that lack a suitable chromophore or fluorophore. Benzothiazole derivatives, owing to their inherent fluorescence and strong UV absorbance, have been explored as effective derivatization reagents. While specific studies on this compound are not extensively documented in this context, the development of structurally similar dimethoxybenzothiazole compounds provides strong evidence for its potential.
For instance, research has focused on creating highly sensitive fluorescent labeling agents for carboxylic acids, a class of compounds often requiring derivatization for sensitive HPLC analysis. These reagents typically contain a reactive group, such as a hydrazine, that can readily condense with the carboxylic acid moiety of the analyte. The resulting derivative, now bearing the benzothiazole fluorophore, can be detected with high sensitivity. The methoxy groups on the benzothiazole ring are known to enhance the fluorescence quantum yield, thereby improving detection limits. The development of such reagents underscores the utility of the dimethoxybenzothiazole scaffold in creating advanced analytical tools for sensitive and selective quantification of challenging analytes in complex matrices.
Investigation in Agrochemical Research and Development of Agricultural Chemicals
The benzothiazole scaffold is a "privileged" structure in medicinal and agrochemical research, meaning it is capable of binding to multiple biological targets with high affinity. Consequently, benzothiazole derivatives have been extensively investigated for their potential as active ingredients in agricultural chemicals. Research has demonstrated that this class of compounds exhibits a broad spectrum of bioactivities, including fungicidal, insecticidal, antiviral, and herbicidal properties mdpi.comnih.govresearchgate.net.
The mode of action of these derivatives is often linked to their ability to interfere with essential biological processes in pests and pathogens. For example, certain benzothiazole compounds have been shown to inhibit key enzymes or disrupt cellular structures. The specific substitution pattern on the benzothiazole ring is crucial in determining the type and potency of its agrochemical activity. The presence of methoxy groups, as in this compound, can influence the compound's lipophilicity, which in turn affects its uptake and transport within the target organism. While specific data on the agrochemical applications of this compound is limited in publicly available literature, the extensive patent and research landscape for related benzothiazole derivatives suggests that this compound and its analogues are viable candidates for screening and development in the search for novel, effective, and environmentally benign agricultural chemicals google.comepo.org.
Table 1: Reported Agrochemical Activities of Benzothiazole Derivatives
| Activity | Target Organism/Pest | Reference |
|---|---|---|
| Fungicidal | Various plant pathogenic fungi | mdpi.com |
| Insecticidal | Plutella xylostella, Aphis fabae | arkat-usa.org |
| Antiviral | Tobacco Mosaic Virus (TMV) | mdpi.comresearchgate.net |
| Herbicidal | Various weed species | researchgate.net |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on the study of non-covalent interactions, has seen the emergence of benzothiazole derivatives as versatile building blocks for the construction of complex, functional architectures. The aromatic nature of the benzothiazole ring system allows it to participate in π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures.
Molecular Recognition Studies with this compound Architectures
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The benzothiazole scaffold has been incorporated into larger molecular systems designed to recognize and bind to specific guest molecules or biological targets, such as DNA bohrium.com. The methoxy groups in this compound can act as hydrogen bond acceptors, providing an additional mode of interaction for specific molecular recognition events. For example, a quinoline-benzothiazole hybrid has been designed as a fluorescent probe for transthyretin, a protein associated with amyloid diseases. Molecular docking studies of this probe indicated that the benzothiazole moiety could enter the inner cavity of the protein, demonstrating its role in molecular recognition rsc.org. The ability to tailor the substitution pattern of the benzothiazole ring allows for the fine-tuning of its electronic and steric properties to achieve highly selective host-guest interactions.
Exploration of Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures. Benzothiazole derivatives have been shown to self-assemble into a variety of nanostructures, such as nanofibers, vesicles, and organogels. A novel chiral, aromatic-rich dipeptide derivative functionalized with a benzothiazole ring has been shown to form supramolecular structures with tunable morphologies, ranging from nanospheres to nanobelts semanticscholar.org. The driving forces for these assembly processes include a combination of hydrogen bonding, π-π stacking, and solvophobic effects. The resulting self-assembled materials can exhibit interesting photophysical and electronic properties, with potential applications in materials science and nanotechnology. The 2,7-dimethoxy substitution pattern could influence the packing and morphology of such self-assembled structures, offering a route to new materials with tailored properties.
Mechanistic Biological Research and Rational Design of Bioactive Scaffolds
The benzothiazole nucleus is a key component in a number of biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent scaffold for the rational design of molecules that can interact with specific biological targets.
Enzyme Inhibition and Molecular Target Interaction Studies
A significant area of research for benzothiazole derivatives is in the field of enzyme inhibition. By modifying the substituents on the benzothiazole core, researchers can design potent and selective inhibitors for a wide range of enzymes implicated in various diseases. For example, substituted 2-arylbenzothiazole compounds have been designed and synthesized to target Fibroblast Growth Factor Receptor-1 (FGFR-1), a protein kinase involved in cancer progression nih.gov. Molecular docking studies have been instrumental in elucidating the binding modes of these benzothiazole derivatives within the ATP-binding pocket of their target enzymes nih.govbiointerfaceresearch.comijpbs.comresearchgate.netnih.gov. These computational studies, combined with experimental data, provide a detailed understanding of the structure-activity relationships and guide the design of more potent and selective inhibitors. The 2,7-dimethoxy substitution pattern on the benzothiazole ring can influence the binding affinity and selectivity of the molecule for its target enzyme by altering its electronic properties and providing additional points of interaction.
Table 2: Examples of Enzymes Targeted by Benzothiazole Derivatives
| Enzyme/Target | Therapeutic Area | Reference |
|---|---|---|
| Fibroblast Growth Factor Receptor-1 (FGFR-1) | Cancer | nih.gov |
| Human Bace-1 (β-secretase) | Alzheimer's Disease | ijpbs.com |
| Staphylococcus aureus MurD ligase | Antibacterial | nih.gov |
| Monoamine Oxidase (MAO) | Neurological Disorders | d-nb.info |
Structure-Activity Relationship (SAR) Analysis in In Vitro Biological Contexts
The biological activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the core scaffold. Structure-Activity Relationship (SAR) analysis reveals that even minor chemical modifications can significantly alter the potency and selectivity of these compounds. For systems based on the this compound scaffold, the intrinsic electron-donating nature of the two methoxy groups at the C7 and C2 positions establishes a baseline of electronic properties that influence molecular interactions. Modifications at other positions of the benzothiazole ring are pivotal for tuning the biological effects.
Research into a variety of benzothiazole derivatives has established several key SAR principles in different in vitro contexts, such as anticancer and antimicrobial activities:
Substitution at the C2 Position: The C2 position of the benzothiazole ring is a frequent site for modification. Attaching different aryl groups, heterocyclic rings, or aliphatic chains can dramatically influence biological outcomes. For instance, in the context of anticancer activity, the introduction of a trimethoxyphenyl scaffold at this position has been explored to develop tubulin polymerization inhibitors. researchgate.net The rationale is that the benzothiazole moiety is found in many existing tubulin inhibitors, and modifications here can optimize binding to the colchicine (B1669291) site. researchgate.net Similarly, linking piperazino-arylsulfonamides or arylthiol analogues to the C2 position has yielded compounds with potent antiproliferative activity against various human tumor cell lines. researchgate.net
Substitution on the Benzene (B151609) Ring (Positions C4, C5, C6): Substitutions on the fused benzene ring of the benzothiazole core are critical for modulating activity. The literature indicates that substitutions at the C6 position are particularly significant for a variety of biological activities. benthamscience.com For example, the introduction of a fluorine atom at the C5 position, as seen in 2-(3,4-dimethoxyphenyl)-5-fluoro-benzothiazole, results in a potent ligand for the aryl hydrocarbon receptor (AhR). researchgate.net The electronic properties of these substituents, whether electron-donating (like methyl or ethoxy groups) or electron-withdrawing (like nitro or halogen groups), can alter the molecule's interaction with biological targets. nih.govmdpi.com
Role of Methoxy Groups: In the specific case of a this compound system, the existing methoxy groups contribute to the molecule's lipophilicity and hydrogen bond accepting capacity. In a study on tyrosinase inhibitors based on a different but related scaffold (2,3-dihydro-1,5-benzothiazepine), the introduction of dimethoxy groups on a phenyl ring attached to the core structure resulted in a compound with excellent inhibitory activity, suggesting that methoxy groups can play a crucial role in enhancing potency. acs.org
The following interactive table summarizes representative SAR findings for various benzothiazole derivatives, illustrating how different substituents affect their in vitro biological activity.
| Scaffold/Compound | Substituent(s) | Biological Target/Assay | In Vitro Activity (IC50/GI50) | Key SAR Finding |
| Benz-fused heterocyclic compound (4d) | Trimethoxyphenyl scaffold | Tubulin polymerization / B16-F10 cancer cells | 13.1 µM / 4.9 µM | The trimethoxyphenyl group at C2 enhances antiproliferative and tubulin inhibition activity. researchgate.net |
| Benzothiazole-piperazino-arylsulfonamide (5d) | Piperazino-arylsulfonamide at C2 | Human tumor cell lines | CC50 range = 8-24 µM | The piperazine (B1678402) residue can optimize antiproliferative activity; this compound was selective and not cytotoxic to normal tissues. researchgate.net |
| Pyrimido[2,1-b]benzothiazole (17) | Specific pyrimido-fusion and substitutions | NCI 60 cancer cell line panel | GI50 = 0.44 µM | The fused pyrimidine (B1678525) ring system significantly enhances antitumor potency. nih.gov |
| 2,3-Dihydro-1,5-benzothiazepine (2) | 3,4-dimethoxyphenyl group | Mushroom Tyrosinase | IC50 = 1.21 µM | The presence of methoxy groups on the attached phenyl ring dramatically increases tyrosinase inhibitory activity compared to the standard. acs.org |
| Benzothiazole-based STAT3 Inhibitor (B19) | Undisclosed modifications on benzothiazole core | IL-6/STAT3 signaling pathway | IC50 = 0.067 µM | Specific structural modifications lead to potent inhibition of the STAT3 signaling pathway. nih.gov |
Principles of Rational Design for Bioactive Benzothiazole Scaffolds
The rational design of novel bioactive compounds based on the benzothiazole scaffold is guided by an understanding of its SAR and the structural biology of its targets. nih.gov The versatility of the benzothiazole ring allows medicinal chemists to create diverse chemical libraries aimed at a wide range of biological targets, including enzymes and receptors involved in oncogenic processes. researchgate.netnih.gov The primary goal is to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
Several key principles underpin the rational design of benzothiazole-based systems:
Scaffold Hopping and Bioisosterism: One effective strategy involves incorporating different five-membered heterocyclic rings (e.g., thiazole, oxazole, pyrrole) fused to the benzene core to understand how modifications to this part of the scaffold are tolerated. researchgate.net This approach, known as scaffold hopping, explores new chemical space while maintaining key binding interactions. Bioisosterism, the replacement of one functional group with another that has similar physicochemical properties, is also employed. For example, replacing a benzimidazole (B57391) with a benzothiazole moiety can be a viable strategy, as both are found in many tubulin inhibitors. researchgate.net
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD becomes a powerful tool. Molecular docking simulations can predict how different benzothiazole derivatives will bind to a target protein. nih.gov For instance, in the development of inhibitors for the STAT3 signaling pathway, a series of benzothiazole derivatives were designed to achieve a unique binding mode in the SH2 domain of STAT3, leading to highly potent compounds. nih.gov Similarly, docking studies have been used to understand the interactions of benzothiazole-isothiourea derivatives with targets relevant to Alzheimer's disease. nih.gov This computational approach helps prioritize which compounds to synthesize, saving time and resources.
Pharmacophore Modeling: In the absence of a target's crystal structure, pharmacophore modeling can be used. This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. By analyzing a set of active benzothiazole derivatives, a pharmacophore map can be generated to guide the design of new molecules with improved activity. nih.gov This method was successfully used to study the structural features of the most active antitumor compounds in a series of pyrimido[2,1-b]benzothiazole derivatives. nih.gov
Privileged Scaffold Approach: The benzothiazole ring is considered a "privileged scaffold" because it can bind to multiple biological receptors with high affinity. benthamscience.comnih.gov Rational design leverages this by using the benzothiazole core as a foundation and systematically adding different functional groups to direct the molecule's activity towards a specific target. This strategy has been instrumental in developing benzothiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. benthamscience.comnih.gov The core idea is that the central scaffold provides the basic framework for binding, while peripheral substitutions fine-tune the potency and selectivity.
By integrating these principles, researchers can move beyond traditional trial-and-error synthesis and rationally engineer novel this compound-based systems with precisely tailored biological activities for advanced therapeutic and research applications.
Q & A
Basic Research Questions
Q. What are the key considerations for handling and storing 2,7-Dimethoxybenzothiazole to prevent decomposition during experiments?
- Methodological Answer: Due to its inherent instability, this compound should be stored in airtight, light-resistant containers under inert atmospheres (e.g., nitrogen) at low temperatures (e.g., –20°C). Decomposition accelerates under light or ambient conditions, leading to discoloration and polymeric byproducts. Conduct experiments in dark or low-light environments, and monitor stability via periodic HPLC or TLC analysis .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective advantages?
- Methodological Answer: Synthesis often involves methoxylation of benzothiazole precursors using nucleophilic substitution or Ullmann-type coupling. For example, refluxing 2-chloro-7-methoxybenzothiazole derivatives with sodium methoxide in anhydrous DMSO can yield the target compound. Advantages include moderate yields (60–75%) and compatibility with sensitive functional groups. Avoid DMAD (dimethyl acetylenedicarboxylate) due to side reactions forming polymeric tars .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of spectroscopic techniques:
- 1H/13C NMR: Verify methoxy group positions (δ ~3.8–4.0 ppm for OCH3) and aromatic proton coupling patterns.
- IR Spectroscopy: Confirm C–O–C stretching (1250–1050 cm⁻¹) and benzothiazole ring vibrations (1600–1450 cm⁻¹).
- Elemental Analysis: Ensure ≤0.3% deviation between calculated and observed C/H/N/S values .
Advanced Research Questions
Q. How can researchers mitigate the rapid decomposition of this compound under light exposure during photophysical studies?
- Methodological Answer: Employ light-protected setups (e.g., amber glassware, UV filters) and stabilize the compound using radical scavengers (e.g., BHT) or cryogenic conditions (–80°C). Real-time monitoring via UV-vis spectroscopy can track degradation kinetics. For long-term studies, derivatization with photostable groups (e.g., trifluoromethyl) may enhance stability .
Q. In designing derivatives of this compound for biological activity studies, what structural modifications have shown promise in enhancing pharmacological efficacy?
- Methodological Answer: Key modifications include:
- Triazole or Thiadiazole Fusion: Improves binding to biological targets (e.g., kinases) via π-stacking and hydrogen bonding.
- Hydrazinyl Substituents: Enhances solubility and enables Schiff base formation for targeted drug delivery.
- Halogenation (e.g., Cl, Br): Increases lipophilicity and membrane permeability.
Validate modifications using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How do conflicting data regarding the reactivity of this compound in cycloaddition reactions inform mechanistic hypotheses?
- Methodological Answer: While 6-nitrobenzothiazole reacts smoothly with DMAD to form thiolactones, this compound fails due to rapid decomposition. Mechanistic studies suggest that electron-donating methoxy groups destabilize intermediates, favoring polymerization. To resolve contradictions, use computational methods (DFT) to model transition states and identify stabilizing solvents (e.g., DMF) or catalysts (e.g., Cu(I)) .
Q. What strategies optimize the synthesis of this compound derivatives for bulk-heterojunction solar cell applications?
- Methodological Answer: Focus on:
- Bandgap Engineering: Introduce electron-withdrawing groups (e.g., –CN) to lower LUMO levels, enhancing charge separation.
- Solvent Selection: Use high-boiling solvents (e.g., chlorobenzene) to improve crystallinity in polymer blends.
- Device Fabrication: Pair with fullerene derivatives (e.g., PC71BM) and optimize annealing temperatures (e.g., 150°C for 10 min) to maximize PCE (power conversion efficiency) .
Data Contradiction Analysis
Q. Why do some studies report successful cycloaddition reactions with benzothiazoles, while others observe decomposition with this compound?
- Methodological Answer: Substituent electronic effects play a critical role. Electron-deficient benzothiazoles (e.g., 6-nitro derivatives) stabilize transition states in cycloaddition, while electron-rich systems (e.g., 2,7-dimethoxy) undergo competitive decomposition. Verify reactivity using Hammett parameters (σ⁺) and adjust reaction conditions (e.g., lower temperature, shorter reaction times) to suppress side pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
